Felypressin Impurity D

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Why choose authentic Felypressin Impurity D? As mandated by the European Pharmacopoeia monograph for Felypressin, this specific dimeric impurity (MW 2080.57 Da) is essential for the 'Related Substances' test. Its unique chromatographic signature (RRT ~1.4) and distinct dimeric structure ensure accurate resolution from the parent peak and adjacent Impurity C (RRT ~1.3). Using generic substitutes leads to misidentification in HPLC/UV methods, invalidates system suitability, and prohibits batch release under ICH Q3A guidelines. This standard is critical for forced degradation studies (ICH Q1A), SPPS process optimization, and LC-MS calibration for high-molecular-weight species. Procure only the authentic EP-grade reference material to ensure analytical compliance and data integrity.

Molecular Formula C92H130N26O22S4
Molecular Weight 2080.57
Cat. No. B1574733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelypressin Impurity D
Molecular FormulaC92H130N26O22S4
Molecular Weight2080.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Felypressin Impurity D: Molecular Profile and Regulatory Designation for Pharmaceutical Reference Standards


Felypressin Impurity D, designated as a specific related substance in the European Pharmacopoeia (EP) monograph for felypressin [1], is a dimeric impurity of the synthetic vasopressin analogue felypressin (PLV-2) [2]. Possessing a molecular formula of C92H130N26O22S4 and a molecular weight of 2080.57 g/mol , it is structurally distinct from the parent nonapeptide (C46H65N13O11S2, 1040.22 g/mol) and serves as a critical reference marker in analytical method validation and quality control. Felypressin itself acts as a vasopressin V1a receptor agonist, used clinically as a vasoconstrictor in local anaesthetic solutions for dental procedures [3].

Why Felypressin Impurity D Cannot Be Substituted with Generic In-Class Analogs in Analytical Workflows


Substitution with generic felypressin-related impurities or the parent API is not analytically viable due to the unique chromatographic and molecular signature of Impurity D. The European Pharmacopoeia defines specific relative retention times for six identified impurities (A through F), with Impurity D exhibiting a distinct RRT of approximately 1.4 relative to the felypressin peak [1]. This specific retention behavior, coupled with its dimeric structure (exact mass 2080.57 Da) , ensures that only authentic Felypressin Impurity D reference material can reliably identify and quantify this specific degradation product or synthesis byproduct. Use of an incorrect impurity standard would lead to misidentification in HPLC/UV methods, compromise system suitability criteria, and ultimately invalidate batch release testing as per EP and ICH Q3A guidelines [1].

Quantitative Differentiation of Felypressin Impurity D: Evidence-Based Comparison Against EP-Listed Impurities


Comparative Relative Retention Time (RRT) for HPLC Peak Identification

Felypressin Impurity D possesses a unique relative retention time (RRT) of approximately 1.4 under official EP/BP HPLC conditions, differentiating it from all other related substances listed in the monograph [1]. This value is quantitatively higher than Impurity C (RRT ~1.3) and lower than Impurity E (RRT ~2.1), providing a specific and verifiable marker for peak assignment.

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Differential Molecular Weight: Distinguishing the Dimeric Impurity D from Monomeric Impurities

Felypressin Impurity D has a molecular weight of 2080.57 g/mol, which is essentially double that of the parent felypressin (1040.22 g/mol) and distinct from all other common monomeric impurities . For example, Impurity B has a molecular weight of 1043.29 g/mol, Impurity A is 1084.47 g/mol, and Impurity F is 1041.27 g/mol . This large mass difference provides unambiguous identification via LC-MS.

Mass Spectrometry Peptide Chemistry Impurity Characterization

Structural Classification as a Dimeric Impurity with Distinct Synthesis and Degradation Pathways

Felypressin Impurity D is characterized as a specific dimeric form of the nonapeptide felypressin, with a molecular weight of 2080.57 Da . Unlike non-covalent aggregates driven by hydrophobic effects, this impurity represents a covalently linked dimer, likely formed during peptide synthesis or under specific stress conditions . This contrasts with monomeric impurities like Impurity F (C46H64N12O12S2, 1041.27 g/mol) which arise from single amino acid modifications .

Peptide Synthesis Degradation Pathway Analysis Stability Studies

High-Value Application Scenarios for Felypressin Impurity D Reference Material


Analytical Method Validation for Regulatory Compliance (EP/BP/USP)

Use of authentic Felypressin Impurity D reference standard is essential for performing the 'Related Substances' test as mandated by the European Pharmacopoeia monograph [1]. The standard is used to establish system suitability by verifying the resolution of Impurity D (RRT ~1.4) from the felypressin peak and adjacent impurities, particularly Impurity C (RRT ~1.3) [1]. Failure to achieve this separation invalidates the analytical procedure and prohibits batch release.

Forced Degradation and Stability-Indicating Method Development

Felypressin Impurity D serves as a specific marker for dimer formation under stressed conditions. Its presence can be monitored during forced degradation studies (e.g., exposure to specific pH, temperature, or light) to evaluate the stability-indicating capability of an HPLC method . The quantitative increase of the Impurity D peak under oxidative or thermal stress confirms that the method can detect this relevant degradation pathway, a key ICH Q1A requirement.

Peptide Synthesis Process Optimization and Quality-by-Design (QbD)

The quantification of Felypressin Impurity D, a covalent dimer, provides direct feedback on the efficiency of solid-phase peptide synthesis (SPPS) and subsequent purification steps . High levels of this impurity may indicate suboptimal coupling conditions or incomplete disulfide bond formation. Tracking its levels during process development allows for data-driven optimization to minimize dimeric byproduct formation and improve overall API yield and purity.

LC-MS Method Development and Impurity Structural Confirmation

Given its unique dimeric molecular weight (2080.57 g/mol), Felypressin Impurity D is a critical calibrant for developing sensitive LC-MS methods . Its distinct mass differentiates it from all monomeric impurities, enabling accurate mass assignment and preventing misidentification when screening for high-molecular-weight species in drug substance or drug product batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Felypressin Impurity D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.